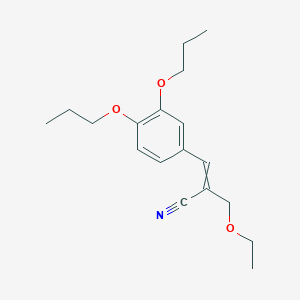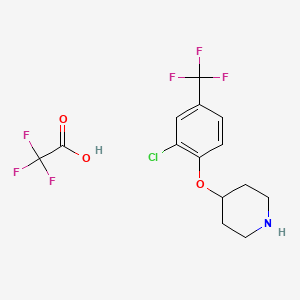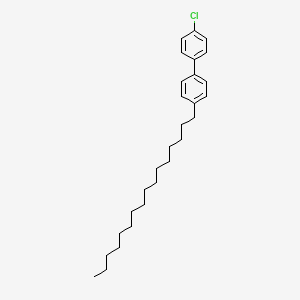![molecular formula C16H17ClOS B12587707 Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- CAS No. 565184-51-2](/img/structure/B12587707.png)
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a 2-chloro-2-methoxy-2-phenylethylthio group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2-methoxybenzene with a suitable thiol compound under controlled conditions. The reaction may require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, solvent, and catalyst presence.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-chloro-2-methoxy-: A simpler compound with similar structural elements but lacking the thio and phenylethyl groups.
Benzene, 1-(chloromethyl)-2-methoxy-: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
Benzene, 1-[(2-chloro-2-methoxy-2-phenylethyl)thio]-4-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
565184-51-2 |
|---|---|
Molekularformel |
C16H17ClOS |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-(2-chloro-2-methoxy-2-phenylethyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-13-8-10-15(11-9-13)19-12-16(17,18-2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
PSWKKDKUUUXUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587637.png)
![5-Chloro-2-hydroxy-N-{3-[(2-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12587643.png)
![N-[1-(4-methoxyanilino)-1-oxohexa-2,4-dien-2-yl]benzamide](/img/structure/B12587648.png)



![3-[3-(Methanesulfonyl)phenyl]propan-1-ol](/img/structure/B12587674.png)
![1H-Indole, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B12587681.png)
![1,7-Bis{4-[(trimethylsilyl)oxy]phenyl}heptane-3,5-dione](/img/structure/B12587687.png)


![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12587695.png)
